(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-11-3-2-4-16(20-11)23-13-7-8-21(10-13)17(22)12-5-6-14(18)15(19)9-12/h2-6,9,13H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGCHONMIYLZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 3-((6-methylpyridin-2-yl)oxy)pyrrolidine with a suitable reagent to form the pyrrolidinyl intermediate.
Introduction of the Difluorophenyl Group: The intermediate is then reacted with a difluorophenyl reagent under specific conditions to introduce the difluorophenyl group.
Formation of the Methanone Group: Finally, the methanone group is introduced through a reaction with a carbonyl-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogs sharing core structural motifs (e.g., pyrrolidine/pyrrole scaffolds, fluorinated aryl groups, or pyridine derivatives). Limited direct pharmacological data is available in the provided evidence, so comparisons focus on structural and synthetic distinctions.
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Pyridine derivatives in lack fluorination, reducing lipophilicity but improving aqueous solubility (e.g., 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone with a methoxy group) .
Scaffold Flexibility :
- The pyrrolidine core in the target compound allows for greater stereochemical control compared to the pyrrole scaffold in , which is planar and less conformationally flexible .
Synthetic Accessibility: The target compound’s synthesis likely requires multi-step functionalization of pyrrolidine (e.g., Mitsunobu reaction for ether formation), whereas pyrrole derivatives in are synthesized via nucleophilic substitution under milder conditions (DMF, 75–80°C) .
Pharmacological Potential: Fluorinated aryl groups (as in the target compound) are common in CNS-active drugs due to blood-brain barrier penetration, while non-fluorinated pyridines () may favor peripheral targets .
Research Findings and Limitations
- Evidence Gaps : The provided sources lack direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) for the target compound, necessitating extrapolation from structural analogs.
- Contradictions : emphasizes trifluoromethoxy-substituted pyrroles for reactivity, whereas the target compound’s difluorophenyl group may prioritize stability over reactivity .
Biological Activity
The compound (3,4-Difluorophenyl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular structure of the compound is characterized by a difluorophenyl group and a pyrrolidine moiety linked through a methanone functional group. The presence of the 6-methylpyridin-2-yl group enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For example, compounds with similar structural features have shown inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A375 (melanoma). The mechanism often involves the induction of apoptosis and cell cycle arrest in the G2/M phase.
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.96 | Apoptosis induction |
| Compound B | A375 | 0.08 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. Studies on related pyrazole derivatives have demonstrated their effectiveness in reducing inflammation in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the pyrrolidine structure may confer similar benefits.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Case Studies
- Antitumor Efficacy : In a xenograft model using nude mice, administration of a structurally similar compound led to a 77% reduction in tumor growth over three weeks without significant weight loss, suggesting a favorable therapeutic window.
- Combination Therapy : A study combining this compound with doxorubicin revealed a synergistic effect against MDA-MB-231 cells, enhancing cytotoxicity compared to either agent alone.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Difluorophenyl Group : Enhances binding affinity to target proteins.
- Pyrrolidine Ring : Contributes to conformational flexibility, allowing better interaction with biological targets.
Key Modifications
Modifications at the pyridine or phenyl positions can significantly alter potency and selectivity for specific targets, highlighting the importance of SAR studies in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
